REACTION_CXSMILES
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[C-]#[N:2].[Na+].[OH:4][C:5]1[CH:15]=[CH:14][C:8]([CH:9](O)[C:10]([O-])=O)=[CH:7][CH:6]=1.[Na+].[Cl-].[Na+]>>[OH:4][C:5]1[CH:15]=[CH:14][C:8]([CH2:9][C:10]#[N:2])=[CH:7][CH:6]=1 |f:0.1,2.3,4.5|
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Name
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|
Quantity
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25 g
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Type
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reactant
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Smiles
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[C-]#N.[Na+]
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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OC1=CC=C(C(C(=O)[O-])O)C=C1.[Na+]
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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[Cl-].[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
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135 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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prepared from 104 g
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Type
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DISTILLATION
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Details
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of monohydrate by azeotropic distillation with 500 ml
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Type
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TEMPERATURE
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Details
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cooled
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Type
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ADDITION
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Details
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Water (170 ml.) and formic acid (38 ml.) are added
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Type
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EXTRACTION
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Details
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the mixture is extracted twice with methyl isobutyl ketone (330 ml
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Type
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WASH
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Details
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The combined extracts are washed twice with water (240 ml
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Type
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CONCENTRATION
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Details
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respectively) and then concentrated by evaporation
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Name
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|
Type
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product
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Smiles
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OC1=CC=C(CC#N)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |